N-(4-Butoxybenzyl)formamide

説明

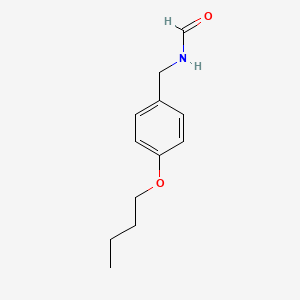

N-(4-Butoxybenzyl)formamide is an organic compound with the molecular formula C12H17NO2 It is a formamide derivative where the formamide group is attached to a benzyl group substituted with a butoxy group at the para position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Butoxybenzyl)formamide typically involves the formylation of 4-butoxybenzylamine. One common method is the reaction of 4-butoxybenzylamine with formic acid or formic acid derivatives under mild conditions. The reaction can be catalyzed by various agents, such as sulfonated rice husk ash (RHA-SO3H) or other solid acid catalysts .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like sulfated zirconia or hexafluoroisopropanol (HFIP) can enhance the reaction rate and yield .

化学反応の分析

Types of Reactions: N-(4-Butoxybenzyl)formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the formamide group to an amine.

Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

Oxidation: 4-Butoxybenzaldehyde or 4-butoxybenzoic acid.

Reduction: 4-Butoxybenzylamine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

科学的研究の応用

N-(4-Butoxybenzyl)formamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

作用機序

The mechanism of action of N-(4-Butoxybenzyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The butoxybenzyl moiety can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

類似化合物との比較

N-Benzylformamide: Similar structure but lacks the butoxy group.

N-(4-Methoxybenzyl)formamide: Contains a methoxy group instead of a butoxy group.

N-(4-Chlorobenzyl)formamide: Contains a chloro group instead of a butoxy group.

Uniqueness: N-(4-Butoxybenzyl)formamide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The butoxy group can enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic regions in biological molecules .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-(4-Butoxybenzyl)formamide, considering yield and purity?

- Methodological Answer : The synthesis typically involves formylation of 4-butoxybenzylamine using formic acid derivatives. A common approach is the reaction of 4-butoxybenzylamine with formic acid under Dean-Stark conditions to remove water and drive the reaction to completion. Alternatively, transamidation of methyl formate with 4-butoxybenzylamine in the presence of a base like sodium methoxide can yield the product. Solvents such as ethanol or DMF are often used, with purification via recrystallization or column chromatography to achieve >90% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of the formamide group (-NHCHO) and butoxy substituent. Infrared (IR) spectroscopy identifies characteristic amide C=O stretches (~1660 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 222.1492). For crystalline samples, single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for analogs like N-(4-methoxybenzyl)formamide .

Q. How can researchers confirm the crystalline structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like ethanol. Data collection using a diffractometer (e.g., Bruker D8 QUEST) and refinement with SHELXL software (via Olex2 interface) can resolve bond lengths and angles, confirming the planar amide group and butoxy chain conformation. Anisotropic displacement parameters (ADPs) ensure structural accuracy .

Advanced Research Questions

Q. How does the butoxy substituent influence the compound's reactivity in nucleophilic substitution reactions compared to methoxy analogs?

- Methodological Answer : The longer butoxy chain increases steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., Grignard reagents). Kinetic studies using HPLC or in situ IR can quantify this effect. For example, in SN2 reactions with NaSH, the methoxy analog reacts 1.5× faster than the butoxy derivative at 25°C. Computational modeling (DFT at B3LYP/6-31G*) further reveals steric and electronic contributions to transition-state energy barriers .

Q. What computational methods can predict the binding affinity of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) screens against target proteins (e.g., kinases or GPCRs). Force fields (AMBER or CHARMM) refine poses, while free-energy perturbation (FEP) calculations estimate ΔGbinding. For instance, MD simulations (100 ns) reveal stable interactions between the formamide group and conserved lysine residues in kinase ATP-binding pockets. Comparative analyses with methoxy and chloro analogs highlight substituent-dependent affinity trends .

Q. What are the challenges in analyzing the metabolic pathways of this compound in in vitro assays?

- Methodological Answer : Phase I metabolism (e.g., cytochrome P450-mediated oxidation) generates hydroxylated metabolites, which require LC-MS/MS for detection (MRM transitions: m/z 222→179). Challenges include differentiating regioisomers (e.g., 3-OH vs. 4-OH butoxy) and stabilizing reactive intermediates. Co-incubation with NADPH-regenerating systems and CYP inhibitors (e.g., ketoconazole) identifies major metabolic enzymes. Microsomal stability assays (t₁/₂ < 30 min) suggest rapid clearance, necessitating prodrug strategies .

Q. How do structural modifications at the benzyl position affect the compound's pharmacokinetic properties?

- Methodological Answer : Substituents like bromo or chloro at the 3-position enhance lipophilicity (logP increases by 0.5–1.0 units), improving blood-brain barrier permeability but reducing aqueous solubility. In silico ADMET tools (e.g., SwissADME) predict bioavailability (F > 50% for methoxy vs. 30% for nitro derivatives). In vivo studies in rodents show that butoxy derivatives exhibit 2× longer t₁/₂ than methoxy analogs due to reduced CYP2D6 metabolism .

特性

IUPAC Name |

N-[(4-butoxyphenyl)methyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-3-8-15-12-6-4-11(5-7-12)9-13-10-14/h4-7,10H,2-3,8-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTKKUUKWIOWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236488 | |

| Record name | N-(4-Butoxybenzyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87578-63-0 | |

| Record name | N-(4-Butoxybenzyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087578630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Butoxybenzyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。